molecular formula C19H20O5 B1205365 Bruceol CAS No. 33044-74-5

Bruceol

Cat. No.: B1205365
CAS No.: 33044-74-5
M. Wt: 328.4 g/mol
InChI Key: AINCADFEINJXSR-UHFFFAOYSA-N
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Description

Bruceol is a natural product found in Philotheca brucei with data available.

Scientific Research Applications

Biomimetic and Biocatalytic Synthesis

Bruceol's synthesis has been a subject of research, with the first total synthesis achieved using a biomimetic cascade cyclization. A bacterial cytochrome P450 monooxygenase was also found to catalyze the conversion of protothis compound-I into this compound. This research provides insight into the synthesis and potential natural sources of this compound (Day et al., 2018).

Synthetic Studies on this compound Family

Biomimetic synthetic studies on the this compound family have shown the development of cascade reactions for the rapid generation of molecular complexity. This approach led to the synthesis and anticipation of new this compound derivatives, including isothis compound, and has implications for understanding this compound’s biosynthesis (Day, Sumby, & George, 2019).

Antiprotozoal and Cytotoxic Activities

This compound extracts have been evaluated for their antiprotozoal and cytotoxic activities, showing effectiveness against Trypanosoma brucei brucei and Plasmodium falciparum, suggesting its potential in treating protozoal infections and its cytotoxic properties (Mesia et al., 2008).

Chemical Components and Pharmacological Properties

Research has identified this compound's antitumoral, antimalarial, and anti-inflammatory properties. Brucea javanica, containing this compound, is used in traditional medicine for treating cancers. The active components, tetracyclic triterpene quassinoids, have poor water solubility and low bioavailability, presenting challenges for clinical applications (Chen et al., 2013).

Lipolytic Activity in Adipocytes

Brucea javanica extracts, containing quassinoids like this compound, have shown potent lipolytic activity in adipocytes, suggesting potential use in obesity treatment. These quassinoids demonstrated lipolytic activity at nanomolar concentrations (Lahrita et al., 2019).

Structural Studies

Structural studies of this compound have been conducted to determine its chemical structure and properties. This research has been essential in understanding this compound's chemical nature and potential applications (Ghisalberti et al., 1981).

Brucea javanica in Cancer Research

Brucea javanica has been extensively researched for its applications in cancer treatment. It's combined with conventional anticancer modalities, and studies have summarized its active constituents, molecular mechanisms, and clinical applications (Yan, Guo, & Zhang, 2017).

Properties

CAS No.

33044-74-5

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

16-hydroxy-11,11,15-trimethyl-6,10,19-trioxapentacyclo[13.3.1.02,7.09,18.012,17]nonadeca-1,3,7,9(18)-tetraen-5-one

InChI

InChI=1S/C19H20O5/c1-18(2)10-6-7-19(3)17(21)14(10)15-12(23-18)8-11-9(16(15)24-19)4-5-13(20)22-11/h4-5,8,10,14,17,21H,6-7H2,1-3H3

InChI Key

AINCADFEINJXSR-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2C4=C(O1)C=C5C(=C4O3)C=CC(=O)O5)O)C)C

Canonical SMILES

CC1(C2CCC3(C(C2C4=C(O1)C=C5C(=C4O3)C=CC(=O)O5)O)C)C

Synonyms

16-Hydroxy-11,11,15-trimethyl-6,10,19-trioxapentacyclo(13.3.1.02,7.09,18.012,17)nonadeca-1,3,7,9(18)-tetraen-5-one
2,12-Epoxy-2H,9H-benzo(d)benzo(1,2-b:5,4-b')dipyran-9-one, 1,3,4,4a,5,12b-hexahydro-1-hydroxy-2,5,5-trimethyl-
bruceol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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